5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a thienopyrimidine core, which is fused with a pyrrole ring and substituted with a 4-chlorophenyl group and a methyl group. This combination of functional groups and ring systems imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-methylthiophene-3-carboxylic acid to form an intermediate, which is then cyclized with guanidine to yield the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[3,2-b]pyrroles: These compounds share a similar thienopyrimidine core but differ in the position of the pyrrole ring.
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: This compound has a similar pyrimidine core but different substituents.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12ClN3OS |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12ClN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3 |
InChI Key |
WQARUELRGWHIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N4C=CC=C4 |
Origin of Product |
United States |
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